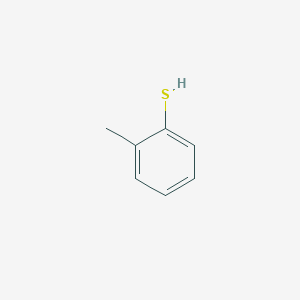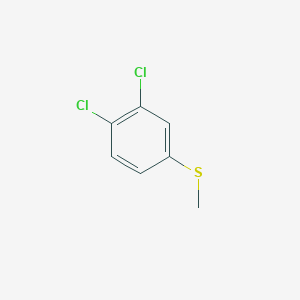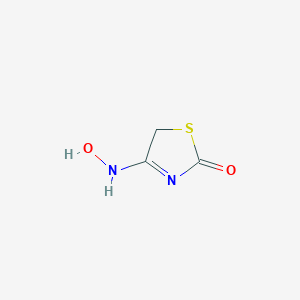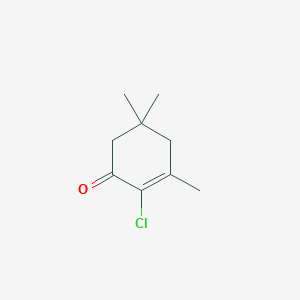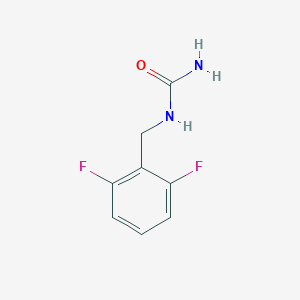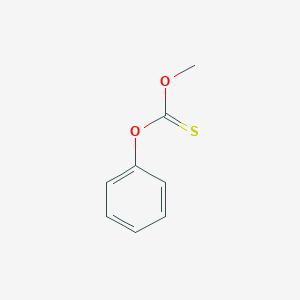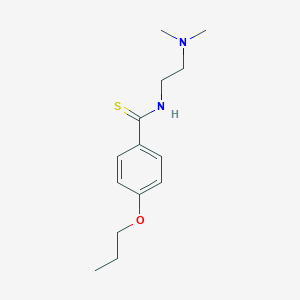
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- is a chemical compound that has been extensively studied in scientific research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine. These actions are thought to contribute to its therapeutic effects.
生化和生理效应
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce dopamine levels in the brain, which may contribute to its antipsychotic effects. Additionally, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been shown to have analgesic effects, which may be due to its inhibition of serotonin and norepinephrine reuptake.
实验室实验的优点和局限性
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has several advantages for use in laboratory experiments. It is readily available and can be synthesized using a well-established method. Additionally, it has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to its use. It has been shown to have low bioavailability and a short half-life, which may limit its effectiveness in vivo. Additionally, it has been shown to have potential side effects, such as sedation and weight gain.
未来方向
There are several future directions for research on Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio-. One area of interest is its potential use in the treatment of Parkinson's disease. It has been shown to have neuroprotective effects and may be able to slow the progression of the disease. Additionally, it may have potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Further research is needed to investigate these potential therapeutic applications. Additionally, research is needed to investigate the potential side effects of long-term use and to develop more effective formulations with improved bioavailability.
Conclusion
In conclusion, Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- is a chemical compound that has been extensively studied in scientific research. It has potential therapeutic applications for the treatment of psychiatric and neurological disorders. Its mechanism of action is well-understood, and it has been shown to have a variety of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, there are also limitations to its use. Further research is needed to investigate its potential therapeutic applications and to develop more effective formulations.
合成方法
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- can be synthesized through a multi-step process. The first step involves the reaction between p-propoxythioaniline and 2-dimethylaminoethyl chloride to form N-(2-dimethylaminoethyl)-p-propoxythioaniline. The second step involves the reaction between N-(2-dimethylaminoethyl)-p-propoxythioaniline and benzoyl chloride to form Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio-. This synthesis method has been well-established and has been used in numerous studies.
科学研究应用
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have antipsychotic, antidepressant, and analgesic effects. Additionally, it has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In laboratory experiments, Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has been used to investigate its mechanism of action and its effects on various physiological processes.
属性
CAS 编号 |
16531-44-5 |
|---|---|
产品名称 |
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- |
分子式 |
C14H22N2OS |
分子量 |
266.4 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H22N2OS/c1-4-11-17-13-7-5-12(6-8-13)14(18)15-9-10-16(2)3/h5-8H,4,9-11H2,1-3H3,(H,15,18) |
InChI 键 |
WSINAHHNKHVZSD-UHFFFAOYSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)C(=NCCN(C)C)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCN(C)C |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCN(C)C |
其他 CAS 编号 |
16531-44-5 |
同义词 |
N-[2-(Dimethylamino)ethyl]-p-propoxythiobenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



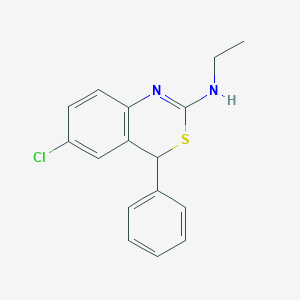
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
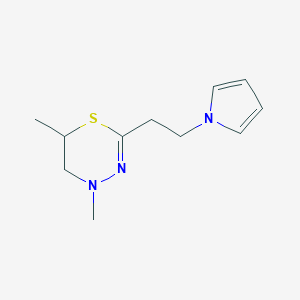
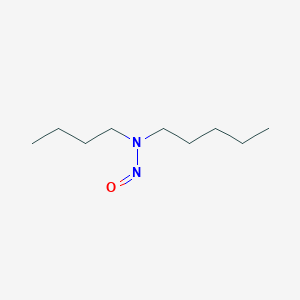
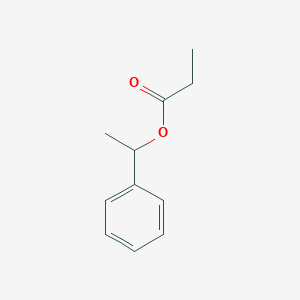
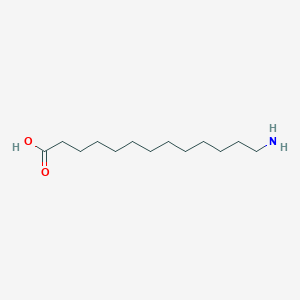
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
